Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1622059-69-1
VCID: VC2732541
InChI: InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)
SMILES: CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

CAS No.: 1622059-69-1

Cat. No.: VC2732541

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate - 1622059-69-1

Specification

CAS No. 1622059-69-1
Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Standard InChI Key DBYRDEZGKYEVSF-UHFFFAOYSA-N
SMILES CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Canonical SMILES CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC

Introduction

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes an acetamido group and a piperazine moiety. This compound is primarily studied for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses. The molecular formula of this compound is C17H23N3O3, with a molecular weight of approximately 317.4 g/mol .

Chemical Identifiers

IdentifierValue
PubChem CID77058986
CAS Number1622059-69-1
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
InChIInChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)
InChIKeyDBYRDEZGKYEVSF-UHFFFAOYSA-N
SMILESCC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC

Synthesis and Applications

The synthesis of Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with methyl 2-bromo-3-oxopropanoate under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product.

Applications

  • Medicinal Chemistry: Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration.

  • Chemical Syntheses: It serves as an intermediate in various chemical reactions, contributing to the development of new compounds with potential therapeutic properties.

Research Findings

While specific biological targets and mechanisms of action for Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate are not fully elucidated, its unique structural features may contribute to specific interactions with biological macromolecules. Further research is needed to clarify detailed biochemical pathways and potential therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoateSimilar structure but lacks the double bond in the propanoate chainDifferent reactivity due to absence of double bond
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideContains an amide group instead of an esterOffers different biological activity due to structural differences

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